molecular formula C15H26N2O2 B5855213 N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5855213
M. Wt: 266.38 g/mol
InChI Key: KYASEKPCYYATFI-UHFFFAOYSA-N
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Description

N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine: is an organic compound characterized by its unique structure, which includes an ethoxy and methoxy group attached to a phenyl ring, and a trimethylethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-methoxybenzaldehyde and N,N,N’-trimethylethane-1,2-diamine.

    Condensation Reaction: The 3-ethoxy-4-methoxybenzaldehyde undergoes a condensation reaction with N,N,N’-trimethylethane-1,2-diamine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the diamine moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine: has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is utilized in the development of catalysts and other chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine: can be compared with other similar compounds, such as:

    N’-[(3-methoxy-4-ethoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine: This compound has a similar structure but with the positions of the ethoxy and methoxy groups reversed.

    N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-dimethylethane-1,2-diamine: This compound has one less methyl group on the diamine moiety.

    N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-trimethylpropane-1,2-diamine: This compound has a propane-1,2-diamine moiety instead of an ethane-1,2-diamine moiety.

The uniqueness of N’-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N’-trimethylethane-1,2-diamine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[(3-ethoxy-4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-6-19-15-11-13(7-8-14(15)18-5)12-17(4)10-9-16(2)3/h7-8,11H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYASEKPCYYATFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN(C)CCN(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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